![molecular formula C25H56NO4P B12582916 dihydrogen phosphate;methyl(trioctyl)azanium CAS No. 627940-62-9](/img/structure/B12582916.png)
dihydrogen phosphate;methyl(trioctyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen phosphate;methyl(trioctyl)azanium is a compound that combines the dihydrogen phosphate anion with the methyl(trioctyl)azanium cation. The dihydrogen phosphate anion, with the formula [H₂PO₄]⁻, is a common inorganic ion found in various natural systems and is widely used in food processing, pharmaceuticals, and agriculture . The methyl(trioctyl)azanium cation is a quaternary ammonium ion, which is often used in phase transfer catalysis and other chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;methyl(trioctyl)azanium typically involves the reaction of methyl(trioctyl)ammonium chloride with a dihydrogen phosphate salt. The reaction is usually carried out in an aqueous medium at room temperature. The general reaction scheme is as follows:
[ \text{(C₈H₁₇)₃NCH₃Cl} + \text{KH₂PO₄} \rightarrow \text{(C₈H₁₇)₃NCH₃H₂PO₄} + \text{KCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reactants and controlled reaction conditions, such as temperature and pH, are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Dihydrogen phosphate;methyl(trioctyl)azanium can undergo various chemical reactions, including:
Oxidation: The dihydrogen phosphate anion can be oxidized to form phosphate.
Reduction: The compound can participate in reduction reactions, although this is less common.
Substitution: The methyl(trioctyl)azanium cation can undergo substitution reactions, where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Alkyl halides or other alkylating agents can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphate ions.
Reduction: Reduced forms of the compound, depending on the specific reaction.
Substitution: New quaternary ammonium compounds with different alkyl groups.
Scientific Research Applications
Phase Transfer Catalysis
Overview:
Dihydrogen phosphate; methyl(trioctyl)azanium functions effectively as a phase transfer catalyst (PTC). PTCs facilitate the transfer of ions between immiscible phases, enhancing reaction rates and yields in organic synthesis.
Mechanism:
The compound allows for the exchange of anions, such as dihydrogen phosphate, into an organic phase, where they can react more readily. This is particularly beneficial when the desired anion is not easily soluble in the organic solvent used in reactions .
Case Study:
In a study involving the extraction of metals from aqueous solutions, the use of quaternary ammonium salts as PTCs demonstrated significant improvements in metal recovery rates. The dihydrogen phosphate form was shown to be more efficient than chloride-based PTCs due to its higher reactivity and better solubility profiles in organic solvents .
Hydrometallurgical Applications
Overview:
The compound is utilized in hydrometallurgy for metal recovery processes, where it acts as an extractant for various metal ions from aqueous solutions.
Applications:
- Metal Extraction: Dihydrogen phosphate; methyl(trioctyl)azanium can selectively extract valuable metals such as gold and palladium from their ores.
- Efficiency: The efficiency of extraction processes is enhanced due to the compound's ability to form stable complexes with metal ions .
Data Table: Metal Recovery Efficiency
Metal Ion | Recovery Method | Efficiency (%) |
---|---|---|
Gold (Au) | Using dihydrogen phosphate | 95 |
Palladium (Pd) | Using dihydrogen phosphate | 90 |
Copper (Cu) | Traditional methods | 75 |
Biological Applications
Overview:
In biological contexts, dihydrogen phosphate; methyl(trioctyl)azanium has been studied for its role in protein interactions and cellular processes.
Impact on Protein Amyloidogenesis:
Research indicates that ionic liquids, including derivatives of this compound, can influence protein aggregation behaviors. Some ionic liquids promote amyloid formation while others inhibit it, suggesting potential therapeutic applications in diseases like Alzheimer's .
Case Study:
A study examined the effect of various ionic liquids on bovine serum albumin (BSA) aggregation. The results showed that specific concentrations of dihydrogen phosphate; methyl(trioctyl)azanium could stabilize BSA against thermal denaturation, indicating its potential use in pharmaceutical formulations .
Summary and Future Directions
Dihydrogen phosphate; methyl(trioctyl)azanium is a versatile compound with significant applications across various scientific domains. Its effectiveness as a phase transfer catalyst enhances chemical reactions, while its utility in hydrometallurgy supports efficient metal recovery processes. Additionally, its influence on biological systems opens avenues for research into therapeutic applications.
Future research may focus on:
- Optimizing extraction processes using this compound for rare metals.
- Investigating its full potential in biomedicine and drug formulation.
- Exploring environmental applications related to pollutant extraction and remediation.
Mechanism of Action
The mechanism of action of dihydrogen phosphate;methyl(trioctyl)azanium involves its ability to facilitate the transfer of ions between different phases. The methyl(trioctyl)azanium cation acts as a carrier, allowing the dihydrogen phosphate anion to move across phase boundaries. This property is particularly useful in phase transfer catalysis, where the compound enhances the reactivity of reactants by bringing them into closer proximity .
Comparison with Similar Compounds
Similar Compounds
Dihydrogen phosphate;tetraoctylammonium: Similar in structure but with a different quaternary ammonium cation.
Dihydrogen phosphate;tetramethylammonium: Contains a smaller quaternary ammonium cation.
Dihydrogen phosphate;benzyltriethylammonium: Features a benzyl group in the quaternary ammonium cation.
Uniqueness
Dihydrogen phosphate;methyl(trioctyl)azanium is unique due to its combination of a relatively large quaternary ammonium cation with the dihydrogen phosphate anion. This combination provides specific properties, such as enhanced solubility in organic solvents and improved phase transfer capabilities, making it particularly useful in various chemical processes .
Biological Activity
Dihydrogen phosphate; methyl(trioctyl)azanium, commonly referred to as a type of ionic liquid (IL), is a compound that has garnered attention for its unique properties and potential applications in various biological contexts. This article explores the biological activity of this compound, focusing on its interactions with biological systems, toxicity, and potential therapeutic applications.
Structure and Properties
Chemical Structure : The compound consists of a methyl(trioctyl)azanium cation paired with a dihydrogen phosphate anion. The large alkyl groups in the cation contribute to its hydrophobic character, while the phosphate group provides polar characteristics.
Physical Properties : Ionic liquids like this compound are characterized by low vapor pressure, high thermal stability, and tunable solubility, making them suitable for various applications in biochemistry and pharmacology.
1. Toxicity Studies
Research has indicated that the toxicity of ionic liquids can vary significantly based on their structural components. In particular, studies have shown that the presence of longer alkyl chains in the cation can enhance toxicity due to increased hydrophobic interactions with cellular membranes .
- Case Study : A study assessing the toxicity of various ILs found that those with longer alkyl chains exhibited lower EC50 values (effective concentration for 50% inhibition) in aquatic organisms such as A. fischeri, indicating higher toxicity levels . For instance, methyl(trioctyl)azanium's long hydrophobic chains may lead to significant membrane disruption in microbial cells.
2. Antimicrobial Activity
Ionic liquids have been noted for their antimicrobial properties. Dihydrogen phosphate; methyl(trioctyl)azanium has shown potential against various pathogens due to its ability to disrupt microbial cell membranes.
- Research Findings : A study highlighted that certain phosphonium-based ionic liquids demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The mechanism is primarily attributed to the interaction of the hydrophobic cation with lipid bilayers, leading to membrane destabilization.
3. Biocatalytic Applications
Ionic liquids are increasingly being explored as solvents for biocatalysis due to their ability to stabilize enzymes and improve reaction yields without significant toxicity at low concentrations.
- Case Study : Research on C. butyricum demonstrated that certain ILs could enhance the production of valuable metabolites while maintaining cell viability . This suggests that dihydrogen phosphate; methyl(trioctyl)azanium could be utilized in biocatalytic processes where enzyme stability is critical.
Data Table: Toxicity and Antimicrobial Activity
Compound | EC50 (mg/L) | Target Organism | Activity Type |
---|---|---|---|
Dihydrogen phosphate; methyl(trioctyl)azanium | 45.3 | A. fischeri | Toxicity |
[C4MIM][Cl] | 164 | E. coli | Antimicrobial |
[P6,6,6,14][HSO4] | 50 | S. aureus | Antimicrobial |
[C2MIM][Ac] | 837 | Vibrio cholera | Antimicrobial |
The biological activity of dihydrogen phosphate; methyl(trioctyl)azanium can be explained through several mechanisms:
- Membrane Disruption : The hydrophobic nature of the cation allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis.
- Protein Interaction : Ionic liquids can interact with proteins, causing conformational changes that may lead to enzyme deactivation or altered metabolic pathways .
Properties
CAS No. |
627940-62-9 |
---|---|
Molecular Formula |
C25H56NO4P |
Molecular Weight |
465.7 g/mol |
IUPAC Name |
dihydrogen phosphate;methyl(trioctyl)azanium |
InChI |
InChI=1S/C25H54N.H3O4P/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h5-25H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
YWQJFWMAODOHMQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.